molecular formula C15H11F5O2 B13426738 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene

Cat. No.: B13426738
M. Wt: 318.24 g/mol
InChI Key: KLNLBRJHLAFKMJ-UHFFFAOYSA-N
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Description

This fluorinated aromatic compound features a central tetrafluoroethyl (-CF₂-CF₂-) bridge connecting a fluorobenzene ring and a 3-methoxyphenoxy group. Such compounds are of interest in materials science (e.g., electrolytes, polymers) and agrochemical development due to their electronic and steric profiles .

Properties

Molecular Formula

C15H11F5O2

Molecular Weight

318.24 g/mol

IUPAC Name

1-fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene

InChI

InChI=1S/C15H11F5O2/c1-21-12-3-2-4-13(9-12)22-15(19,20)14(17,18)10-5-7-11(16)8-6-10/h2-9H,1H3

InChI Key

KLNLBRJHLAFKMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the aromatic ring. Common synthetic routes may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. Industrial production methods often require specialized equipment to handle the highly reactive fluorine compounds safely .

Chemical Reactions Analysis

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethyl-Substituted Benzenes

(a) 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
  • Structure : Two 4-fluorophenyl groups linked by a tetrafluoroethyl bridge.
  • Applications : Used in fluoropolymer research and as intermediates in pharmaceutical synthesis .
(b) 1-Fluoro-4-[1,1,2,2-Tetrafluoro-2-(4-pentylphenyl)ethyl]benzene
  • Structure: A 4-pentylphenyl substituent instead of 3-methoxyphenoxy.
  • Key Differences : The pentyl chain increases lipophilicity, while the absence of methoxy reduces polarity.
  • Implications : Higher logP values suggest better membrane permeability, making it suitable for hydrophobic coatings .

Ether-Containing Fluorinated Compounds

(a) 4-(1,1,2,2-Tetrafluoroethoxy)toluene
  • Structure : Methyl group on benzene with a tetrafluoroethoxy (-OCF₂CF₂H) substituent.
  • Key Differences: Simpler structure with a single methyl group; lacks the fluorophenyl and methoxyphenoxy moieties.
  • Properties : Lower molecular weight (C₉H₈F₄O) and higher volatility compared to the target compound .
(b) 1-Bromo-4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene
  • Structure : Bromine replaces fluorine on the benzene ring; methoxy group attached to the tetrafluoroethyl chain.
  • Key Differences : Bromine’s larger atomic radius increases steric hindrance and alters electronic effects (e.g., stronger C-Br dipole).
  • Reactivity : Bromine enhances susceptibility to nucleophilic substitution, unlike the fluorine in the target compound .

Methoxy-Substituted Analogs

1-Fluoro-4-(1-Methoxy-2-phenylethenyl)benzene
  • Structure : Styrenyl group (C=C) with methoxy and fluorophenyl substituents.
  • Applications : Useful in optoelectronics due to extended conjugation .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents logP* Applications
Target Compound C₁₅H₁₁F₅O₂ 3-Methoxyphenoxy, tetrafluoroethyl ~3.8 Agrochemicals, electrolytes
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane C₁₄H₈F₆ Dual 4-fluorophenyl ~4.2 Fluoropolymers
4-(1,1,2,2-Tetrafluoroethoxy)toluene C₉H₈F₄O Methyl, tetrafluoroethoxy ~2.5 Solvents
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene C₉H₇BrF₄O Bromine, methoxy ~3.1 Pharmaceutical intermediates

*Predicted using fragment-based methods.

Key Observations:

Polarity: The target compound’s methoxyphenoxy group introduces moderate polarity (logP ~3.8), balancing the hydrophobic fluorine atoms.

Thermal Stability: Fluorinated ethyl bridges enhance thermal resistance compared to non-fluorinated analogs.

Reactivity : Brominated analogs (e.g., ) exhibit higher reactivity in substitution reactions, whereas the target compound’s fluorine substituents resist electrophilic attack .

Biological Activity

1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F5O2
  • Molecular Weight : Approximately 320.27 g/mol

The presence of multiple fluorine atoms contributes to the compound's stability and lipophilicity, which are critical for its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of potential activity:

Antimicrobial Activity

Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties. The unique electronic properties imparted by fluorine atoms enhance the binding affinity to microbial targets. For instance:

  • Antibacterial Effects : Fluorinated compounds often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways.

Anticancer Activity

Fluorinated aromatic compounds have been investigated for their anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have shown that similar fluorinated compounds can inhibit the growth of cancer cell lines such as HeLa and A549 with IC50 values in the micromolar range.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Interaction : Its structural similarity to natural substrates allows it to interact with various biological receptors, potentially altering their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus[Research Study A]
AnticancerInhibits growth in HeLa cells[Research Study B]
Enzyme InhibitionPotential inhibition of metabolic enzymes[Research Study C]

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related fluorinated compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold.
  • Anticancer Potential : In vitro assays indicated that similar compounds could reduce proliferation rates in lung carcinoma cell lines by inducing apoptosis through mitochondrial pathways.

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